molecular formula C5H10O2 B8189056 (3R,4R)-4-Methyltetrahydrofuran-3-ol

(3R,4R)-4-Methyltetrahydrofuran-3-ol

Cat. No.: B8189056
M. Wt: 102.13 g/mol
InChI Key: FYIORKUEZVVKEL-UHNVWZDZSA-N
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Description

(3R,4R)-4-Methyltetrahydrofuran-3-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its tetrahydrofuran ring structure, which is substituted with a methyl group and a hydroxyl group at the 4 and 3 positions, respectively. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Methyltetrahydrofuran-3-ol typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a ketone or an aldehyde, using a chiral reducing agent. For example, the reduction of 4-methyl-3-oxotetrahydrofuran with a chiral borane complex can yield this compound under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Methyltetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be further reduced to form a fully saturated tetrahydrofuran derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-methyl-3-oxotetrahydrofuran, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

(3R,4R)-4-Methyltetrahydrofuran-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.

    Biology: The compound can be used as a probe to study enzyme mechanisms and stereochemistry in biological systems.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Methyltetrahydrofuran-3-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity through stereospecific binding. The molecular targets and pathways involved can vary widely, but the compound’s chiral nature often plays a crucial role in its interactions and effects.

Comparison with Similar Compounds

(3R,4R)-4-Methyltetrahydrofuran-3-ol can be compared with other similar compounds, such as:

    (3S,4S)-4-Methyltetrahydrofuran-3-ol: The enantiomer of this compound, which has different stereochemistry and potentially different biological activities.

    4-Methyltetrahydrofuran: A related compound lacking the hydroxyl group, which may have different chemical properties and reactivity.

    Tetrahydrofuran: The parent compound without any substituents, which serves as a common solvent in organic chemistry.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a methyl and a hydroxyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3R,4R)-4-methyloxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIORKUEZVVKEL-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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